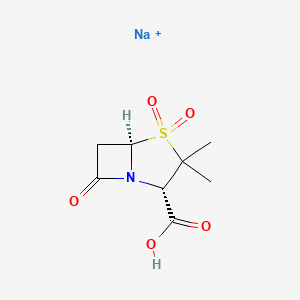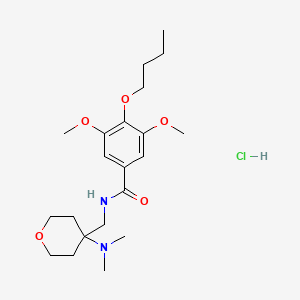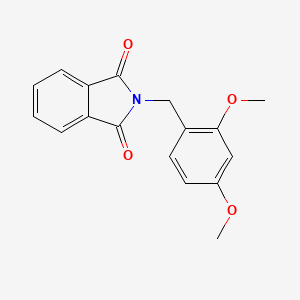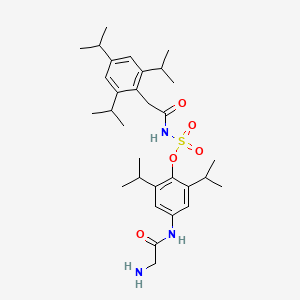
Sulbactam sodium (Unasyn)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulbactam sodium, marketed under the brand name Unasyn, is a beta-lactamase inhibitor used in combination with beta-lactam antibiotics like ampicillin. It is primarily used to treat infections caused by bacteria resistant to beta-lactam antibiotics. Sulbactam sodium enhances the efficacy of beta-lactam antibiotics by inhibiting the enzyme beta-lactamase, which bacteria produce to resist these antibiotics .
Vorbereitungsmethoden
Sulbactam sodium is synthesized from the basic penicillin nucleusThe reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the stability of the compound .
Industrial production methods for sulbactam sodium involve large-scale synthesis in pharmaceutical manufacturing facilities. The process includes the purification and crystallization of the compound to achieve the desired purity and potency. The final product is then formulated into a dry powder for reconstitution, which is freely soluble in aqueous diluents .
Analyse Chemischer Reaktionen
Sulbactam sodium undergoes various chemical reactions, including:
Oxidation: Sulbactam sodium can be oxidized to form sulbactam sulfone.
Reduction: It can be reduced to its corresponding penicillanic acid derivative.
Substitution: Sulbactam sodium can undergo substitution reactions where the sodium ion is replaced by other cations.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various salts for substitution reactions. The major products formed from these reactions include sulbactam sulfone, penicillanic acid derivatives, and substituted sulbactam compounds .
Wissenschaftliche Forschungsanwendungen
Sulbactam sodium has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study beta-lactamase inhibition and the synthesis of beta-lactam antibiotics.
Biology: Sulbactam sodium is used in microbiological studies to understand bacterial resistance mechanisms and the role of beta-lactamase enzymes.
Medicine: It is widely used in clinical settings to treat infections caused by beta-lactamase-producing bacteria. .
Industry: Sulbactam sodium is used in the pharmaceutical industry for the production of combination antibiotic therapies like Unasyn
Wirkmechanismus
Sulbactam sodium exerts its effects by inhibiting the enzyme beta-lactamase, which bacteria produce to resist beta-lactam antibiotics. By blocking this enzyme, sulbactam sodium prevents the hydrolysis of the beta-lactam ring, allowing the antibiotic to remain effective. The molecular targets of sulbactam sodium include penicillin-binding proteins (PBPs) on the bacterial cell wall, which are essential for cell wall synthesis .
Vergleich Mit ähnlichen Verbindungen
Sulbactam sodium is unique among beta-lactamase inhibitors due to its broad spectrum of activity and its ability to enhance the efficacy of a wide range of beta-lactam antibiotics. Similar compounds include:
Clavulanic acid: Another beta-lactamase inhibitor with a similar mechanism of action but different chemical structure.
Tazobactam: A beta-lactamase inhibitor often used in combination with piperacillin.
Avibactam: A non-beta-lactam beta-lactamase inhibitor used in combination with ceftazidime.
Sulbactam sodium is distinguished by its effectiveness against a broader range of beta-lactamase-producing bacteria and its use in combination with ampicillin .
Eigenschaften
Molekularformel |
C8H11NNaO5S+ |
|---|---|
Molekulargewicht |
256.23 g/mol |
IUPAC-Name |
sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/q;+1/t5-,6+;/m1./s1 |
InChI-Schlüssel |
NKZMPZCWBSWAOX-IBTYICNHSA-N |
Isomerische SMILES |
CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na+] |
Kanonische SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3Z)-3-[(3,4-dihydroxyphenyl)methylidene]-7-hydroxychromen-4-one](/img/structure/B11933820.png)

![[(2S,3R,4S,5S)-3,4-dihydroxy-5-[6-(prop-2-ynylamino)purin-9-yl]oxolan-2-yl]methyl sulfamate](/img/structure/B11933840.png)


![disodium;[(2R,3R,4R,5S,6R)-3-[(2-azidoacetyl)amino]-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B11933859.png)
![(4aR,4bS,6aS,7S,7aS,8aS,8bS,8cR)-4a,6a-dimethyl-3',4,4a,4b,4',5,6,6a,7a,8,8a,8b,8c,8d,9,9a-hexadecahydro-5'H-spiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-7,2'-furan]-2,5'(3H)-dione](/img/structure/B11933864.png)

![2-[(8S)-2-Oxo-8H,9H-furo[2,3-H]chromen-8-YL]propan-2-YL (2Z)-2-methylbut-2-enoate](/img/structure/B11933881.png)
![3-[[(1R)-7-(difluoromethylsulfonyl)-2,2-difluoro-1-hydroxy-1,3-dihydroinden-4-yl]oxy]-5-fluorobenzonitrile](/img/structure/B11933882.png)



![4-(5-(4-Methylpiperazin-1-yl)-1H,1'H-[2,5'-bibenzo[d]imidazol]-2'-yl)benzenesulfonamide](/img/structure/B11933912.png)
